molecular formula C10H8BrNO2 B13969938 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 147149-86-8

5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13969938
CAS No.: 147149-86-8
M. Wt: 254.08 g/mol
InChI Key: UUGVWNQIZONJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and an oxazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method utilizes a chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycle under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the gold(I)-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold(I) catalysts for cycloisomerization, bromine for substitution reactions, and various oxidizing and reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific cellular pathways involved in cancer cell growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one include other members of the oxazine family, such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications .

Biological Activity

5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one, also known as Brofoxine, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

  • Chemical Formula : C10H10BrNO2
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 77603-45-3

Synthesis

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with ortho esters or other electrophiles under acidic conditions. This method has been optimized for yield and purity in various studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Staphylococcus aureus : The compound exhibits significant activity against both methicillin-sensitive and methicillin-resistant strains (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 7.80 µg/mL to 12.50 µg/mL .
  • Mycobacterium tuberculosis : In vitro tests have shown that Brofoxine has a notable effect on the growth inhibition of this pathogen, suggesting potential use in tuberculosis treatment .
  • Candida albicans : The compound also demonstrates antifungal activity against C. albicans, with moderate efficacy observed in various assays .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cancer cell lines such as A549 (lung cancer) and others. The compound showed selective cytotoxic effects on rapidly dividing cells while sparing normal fibroblasts, indicating a potential for targeted cancer therapy .

Study 1: Antibacterial Efficacy

A study published in 2023 evaluated the antibacterial efficacy of Brofoxine against a panel of bacteria including MRSA and E. coli. The results indicated that Brofoxine effectively inhibited the growth of MRSA with an MIC of 7.80 µg/mL while being inactive against E. coli .

PathogenMIC (µg/mL)
Staphylococcus aureus7.80
MRSA12.50
Mycobacterium tuberculosisNot specified
Candida albicansModerate

Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, Brofoxine was tested on A549 cells where it demonstrated a preferential suppression of cell growth compared to non-cancerous fibroblasts. This suggests that the compound may have therapeutic implications in lung cancer treatment .

Properties

CAS No.

147149-86-8

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-2,6-dimethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8BrNO2/c1-5-3-4-7-8(9(5)11)10(13)14-6(2)12-7/h3-4H,1-2H3

InChI Key

UUGVWNQIZONJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(OC2=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.